2-Hydroxypropyl(methyl)azanium;chloride
Description
2-Hydroxypropyl(methyl)azanium; chloride (IUPAC name: 2-hydroxypropyl(trimethyl)azanium chloride) is a quaternary ammonium compound with the molecular formula C₆H₁₆ClNO and a molecular weight of 153.64 g/mol. Its structure consists of a hydroxypropyl group attached to a trimethylammonium core, balanced by a chloride counterion . Synonyms include beta-methylcholine chloride and 2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride.
Properties
IUPAC Name |
2-hydroxypropyl(methyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(6)3-5-2;/h4-6H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIVCXIMBKXNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[NH2+]C)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biomedical Applications
Antimicrobial and Antioxidant Properties
One of the most significant applications of HPTMAC is in the development of antimicrobial agents. Studies have shown that derivatives of HPTMAC exhibit enhanced antibacterial and antifungal activities. For example, N-2-hydroxypropyltrimethyl ammonium chitosan (HACC) synthesized from HPTMAC has demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, achieving up to 100% inhibition at specific concentrations (0.1 mg/mL for bacteria and 0.5 mg/mL for fungi) .
Table 1: Antimicrobial Activity of HACC Derivatives
| Compound | Target Organism | Inhibition Rate (%) | Concentration (mg/mL) |
|---|---|---|---|
| HACGM | Staphylococcus aureus | 100 | 0.1 |
| HACGB | Escherichia coli | 100 | 0.1 |
| HACGM | Botrytis cinerea | 100 | 0.5 |
| HACGB | Fusarium oxysporum | 100 | 0.5 |
The antioxidant capacity of HACC derivatives has also been evaluated using DPPH radical scavenging assays, showing promising results in reducing oxidative stress, which is crucial for developing therapeutic agents that combat oxidative damage in biological systems .
Environmental Applications
Water Treatment
HPTMAC has been utilized in water treatment processes due to its ability to flocculate impurities and remove reactive dyes from wastewater. The cationic nature of HPTMAC allows it to interact effectively with negatively charged contaminants, leading to their aggregation and subsequent removal from aqueous solutions .
Table 2: Efficacy of HPTMAC in Water Treatment
| Parameter | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Reactive Dye | 100 | 10 | 90 |
| Heavy Metals (Cu²⁺) | 50 | 5 | 90 |
Material Science Applications
Anticorrosive Agents
HPTMAC compounds have been explored as anticorrosive additives in lubricants and coatings due to their ability to form protective layers on metal surfaces. These compounds demonstrate compatibility with ionic liquids, enhancing their performance in various industrial applications .
Table 3: Performance of HPTMAC as an Anticorrosive Additive
| Application Area | Type | Performance Indicator |
|---|---|---|
| Automotive Lubricants | Ionic Liquid | Corrosion Rate Reduction |
| Industrial Machinery | Coating | Enhanced Longevity |
Case Studies
Case Study: Antimicrobial Packaging
A recent study investigated the use of HACC derived from HPTMAC in developing antimicrobial food packaging materials. The results indicated that incorporating HACC into packaging films significantly reduced microbial growth on food products, extending shelf life and ensuring food safety .
Case Study: Biocompatible Drug Delivery Systems
Research has also focused on using HPTMAC derivatives as carriers for drug delivery systems. Their biocompatibility and ability to encapsulate therapeutic agents make them suitable for delivering vaccines and drugs effectively while minimizing side effects .
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural differences between 2-hydroxypropyl(methyl)azanium; chloride and related quaternary ammonium salts:
Key Observations :
- Acetylcholine Chloride and Bethanechol Chloride share a trimethylammonium core but differ in functional groups (acetyloxy vs. carbamoyloxy). These modifications dictate their biological roles: Acetylcholine is a neurotransmitter, while Bethanechol treats urinary retention .
- Benzethonium Chloride has a bulky aromatic structure, making it more suited for antimicrobial and surfactant applications .
- 2-Chloropropyldimethylammonium chloride lacks a hydroxyl group, reducing its polarity compared to the target compound .
Physicochemical Properties
| Property | 2-Hydroxypropyl(methyl)azanium; chloride | Acetylcholine Chloride | Bethanechol Chloride | Benzethonium Chloride |
|---|---|---|---|---|
| Molecular Weight | 153.64 g/mol | 181.7 g/mol | 196.68 g/mol | 448.09 g/mol |
| Solubility | Likely high in water | Very soluble in water | Soluble in water | Soluble in ethanol |
| Stability | Expected stable | Unstable in solution | Stable when dried | Stable |
| Hygroscopicity | Unknown | Highly hygroscopic | Moderate | Low |
Key Observations :
- The hydroxypropyl group in the target compound may enhance water solubility compared to Benzethonium Chloride , which has a hydrophobic aromatic chain .
- Unlike Acetylcholine Chloride , which degrades rapidly in solution, the hydroxypropyl derivative’s stability remains unconfirmed but is hypothesized to be superior due to steric and electronic effects .
Key Observations :
- Bethanechol’s carbamoyloxy group enhances its resistance to enzymatic degradation, a feature absent in the hydroxypropyl variant .
Q & A
Q. Table 1: Key Analytical Parameters
| Technique | Target Data | Reference Value |
|---|---|---|
| -NMR | Methyl group (δ) | 3.2 ppm |
| HRMS | Exact Mass | 139.0764 Da |
| XRD | Space Group | P2/c |
(Advanced) How can researchers resolve discrepancies in reported crystallographic data for azanium chloride derivatives?
Methodological Answer:
Discrepancies in crystallographic data (e.g., lattice parameters, bond angles) often arise from:
- Sample Purity : Impurities (>5%) can distort crystal packing. Recrystallize using mixed solvents (e.g., ethanol-water) and verify purity via HPLC (retention time ±0.1 min) .
- Temperature Effects : Lattice expansion/contraction due to variable data collection temperatures (e.g., 100 K vs. 298 K). Cross-reference studies using the same temperature settings .
- Software Refinement : Use programs like SHELXL with consistent restraint parameters (e.g., isotropic vs. anisotropic displacement for hydrogen atoms) .
Case Study : A reported monoclinic system (a=21.977 Å, β=93.49°) conflicts with orthorhombic data from another study. Re-analyze raw diffraction data using the CIF file to check for refinement errors.
(Basic) What synthetic routes are effective for preparing 2-Hydroxypropyl(methyl)azanium chloride?
Methodological Answer:
Common routes include:
- Nucleophilic Substitution : React trimethylamine with epichlorohydrin in aqueous HCl (1:1.2 molar ratio) at 50°C for 6 hours. Monitor pH (<2) to ensure protonation of the amine .
- Quaternization : Methylate 2-hydroxypropylamine using methyl chloride in a sealed reactor (3 atm, 70°C, 12 hours). Isolate the product via vacuum distillation (yield ~75%) .
Q. Table 2: Reaction Optimization
| Parameter | Optimal Range |
|---|---|
| Temperature | 50–70°C |
| Solvent | Water or ethanol |
| Reaction Time | 6–12 hours |
(Advanced) How do electronic effects of substituents influence the reactivity of azanium salts in organic synthesis?
Methodological Answer:
Electron-donating groups (e.g., hydroxypropyl) stabilize the azanium center, reducing electrophilicity. This impacts:
- Reaction Rates : Lower reactivity in SN2 reactions compared to unsubstituted quaternary ammonium salts. Use kinetic studies (e.g., competition experiments with benzyl chloride) to quantify rate differences .
- Byproduct Formation : Steric hindrance from the hydroxypropyl group minimizes elimination pathways (e.g., Hofmann degradation). Characterize byproducts via GC-MS to confirm dominance of substitution products .
Example : In the synthesis of pyrazolo[3,4-d]pyrimidines, the hydroxypropyl group directs regioselectivity toward C-3 substitution due to hydrogen bonding with the solvent .
(Basic) What are the best practices for handling and storing 2-Hydroxypropyl(methyl)azanium chloride to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis. Monitor moisture content (<0.1% via Karl Fischer titration) .
- Handling : Use gloveboxes for hygroscopic samples. If exposed to air, dry under vacuum (0.1 mmHg, 24 hours) before use .
(Advanced) How can researchers optimize reaction yields in the synthesis of 2-Hydroxypropyl(methyl)azanium chloride?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Avoid protic solvents if competing hydrolysis is observed .
- Catalysis : Add catalytic iodide ions (KI, 5 mol%) to accelerate quaternization via the SN2 mechanism. Track progress using in-situ IR spectroscopy (C-N stretch at 1080 cm) .
- Workup : Neutralize excess HCl with NaHCO before extraction. Use rotary evaporation at ≤40°C to prevent thermal decomposition .
Q. Table 3: Yield Optimization
| Condition | Yield Improvement |
|---|---|
| KI Catalyst | +15% |
| DMF Solvent | +10% |
| pH Control | +8% |
(Basic) How is the purity of 2-Hydroxypropyl(methyl)azanium chloride assessed chromatographically?
Methodological Answer:
- HPLC : Use a C18 column with 0.1% trifluoroacetic acid in water/acetonitrile (90:10). Retention time should be consistent (±0.2 min) with a certified reference standard .
- Ion Chromatography : Quantify chloride counterions using a conductivity detector. Compare peak area to a calibration curve (R >0.99) .
(Advanced) What computational methods predict the solubility of 2-Hydroxypropyl(methyl)azanium chloride in mixed solvents?
Methodological Answer:
- COSMO-RS Simulations : Model solvent-solute interactions using parameters like σ-profiles. Validate predictions against experimental solubility data in ethanol-water mixtures .
- Hansen Solubility Parameters : Calculate δ, δ, and δ for the compound and solvents. Optimal solubility occurs when Δδ <5 MPa .
Example : Predicted solubility in 70% ethanol aligns with experimental data (error <5%) when hydrogen-bonding contributions are weighted at 40% .
(Basic) What safety precautions are critical when working with azanium salts in aqueous solutions?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during acidification steps .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles. Avoid latex gloves due to permeability to organic solvents .
(Advanced) How does the hydroxypropyl group influence the biological activity of quaternary ammonium compounds?
Methodological Answer:
- Membrane Permeability : The hydroxy group enhances hydrophilicity, reducing blood-brain barrier penetration. Assess via in vitro Caco-2 cell monolayers (P <1 ×10 cm/s) .
- Enzymatic Stability : Resistance to esterases compared to acetylated analogs. Validate using LC-MS/MS to track metabolic degradation in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
